N-[3-(1H-tetrazol-1-yl)phenyl]butanamide
Description
N-[3-(1H-Tetrazol-1-yl)phenyl]butanamide is a synthetic organic compound featuring a tetrazole ring substituted at the 3-position of a phenyl group, which is further linked to a butanamide moiety. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often serving as a replacement for carboxylic acids in drug design to enhance metabolic stability and bioavailability . These derivatives exhibit significant biological activities, including inhibition of xanthine oxidase (relevant for gout treatment) and antiproliferative effects in cancer cells via modulation of cytoskeletal proteins (e.g., F-actin, paxillin) and signaling pathways (Akt-mTOR) .
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C11H13N5O/c1-2-4-11(17)13-9-5-3-6-10(7-9)16-8-12-14-15-16/h3,5-8H,2,4H2,1H3,(H,13,17) |
InChI Key |
DLICUCYMRYLOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the butanamide moiety. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach uses primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often employ eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like xanthine oxidase by forming stable hydrogen bonds with key amino acid residues in the enzyme’s active site . This interaction can disrupt the enzyme’s function and lead to therapeutic effects .
Comparison with Similar Compounds
The following analysis compares N-[3-(1H-tetrazol-1-yl)phenyl]butanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogs with Tetrazole/Triazole Moieties
Key Observations :
- Tetrazole vs. Triazole : Tetrazoles exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~10), enhancing their solubility in physiological conditions. This property makes tetrazoles superior in mimicking carboxylate groups in enzyme binding .
- Synthetic Routes : While tetrazole derivatives often require multi-step condensation (e.g., reacting tetrazole-phenylamine with acyl chlorides) , triazole analogs are efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Biological Activity : Tetrazole-containing compounds (e.g., TPIN) demonstrate potent enzyme inhibition and apoptosis induction, whereas triazole derivatives show broader antimicrobial applications .
Amide-Based Compounds with Heterocyclic Substituents
Key Observations :
- Heterocycle Influence : Pyrazole and triazole substituents increase steric bulk and modulate electronic properties, affecting target binding. For example, the trimethylsilyl group in triazole derivatives enhances thermal stability .
- Amide Linker Flexibility : Butanamide chains (C4) balance flexibility and rigidity, optimizing drug-receptor interactions compared to shorter (acetamide) or longer (hexanamide) chains .
Pharmacological and Physicochemical Comparison
Key Insights :
- Solubility : Tetrazole’s acidity improves aqueous solubility compared to neutral triazoles, critical for oral bioavailability .
- Bioactivity Specificity : Tetrazole derivatives target enzymatic pathways (e.g., xanthine oxidase), while triazole/thiazole hybrids exhibit broader but less specific activity .
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrazole ring, which is known for its ability to mimic carboxylic acids and participate in various biological interactions. The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.27 g/mol. The presence of the butanamide backbone enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : The tetrazole moiety contributes to antibacterial and antifungal properties, making it effective against various pathogens.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases .
- Analgesic Properties : Its ability to modulate pain pathways suggests potential applications in pain management.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as xanthine oxidase (XO), which plays a role in uric acid production. Studies have reported IC values indicating potent inhibition, with derivatives showing enhanced activity through structural modifications .
- Receptor Interaction : Molecular docking studies suggest that the compound interacts with various receptors, potentially influencing signaling pathways involved in inflammation and pain response .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tetrazole ring or the butanamide backbone can significantly alter potency and selectivity. For instance:
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Xanthine Oxidase Inhibition : A study demonstrated that derivatives of this compound exhibited significantly lower IC values compared to controls, indicating strong potential as XO inhibitors .
- Anti-inflammatory Research : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokines in macrophage models, suggesting its utility in treating conditions like rheumatoid arthritis .
- Antimicrobial Testing : A series of tests against bacterial strains revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
